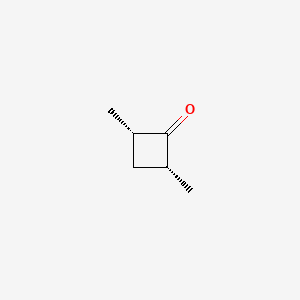
2-Azabenzo(B)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azabenzo(B)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally similar to benzo(a)pyrene. It is characterized by the presence of a nitrogen atom within its fused ring system. This compound is of significant interest due to its potential environmental and health impacts, as well as its applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabenzo(B)pyrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of nitrogen-containing polycyclic aromatic precursors. The reaction conditions often require high temperatures and the presence of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the precursors are subjected to high temperatures and pressures in the presence of suitable catalysts. The process is carefully monitored to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
2-Azabenzo(B)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or oxygen-containing reagents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. These reactions are usually carried out under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce partially hydrogenated compounds.
科学研究应用
2-Azabenzo(B)pyrene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of toxicity and carcinogenicity of PAHs.
Medicine: Studies on its metabolic pathways and effects on cellular processes contribute to the development of therapeutic strategies against PAH-induced diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Azabenzo(B)pyrene involves its metabolic activation to reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can lead to the formation of adducts, oxidative stress, and subsequent cellular damage. The compound is known to induce the expression of cytochrome P450 enzymes, which play a crucial role in its bioactivation.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacks the nitrogen atom.
Benzo(e)pyrene: Another isomer of benzopyrene with different ring fusion.
Dibenzopyrenes: Compounds with additional fused benzene rings.
Cyclopentapyrenes: PAHs with a cyclopentane ring fused to the pyrene structure.
Uniqueness
2-Azabenzo(B)pyrene is unique due to the presence of the nitrogen atom, which influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying the effects of nitrogen substitution in PAHs and their environmental and health impacts.
属性
CAS 编号 |
189-90-2 |
|---|---|
分子式 |
C19H11N |
分子量 |
253.3 g/mol |
IUPAC 名称 |
14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-4-16-12(3-1)9-13-5-6-14-10-20-11-15-7-8-17(16)19(13)18(14)15/h1-11H |
InChI 键 |
MKUUPBYYJLEMHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CN=CC(=C54)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


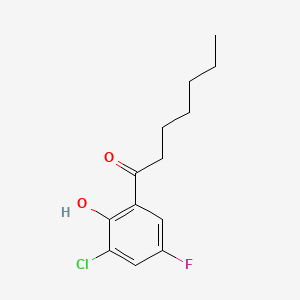
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
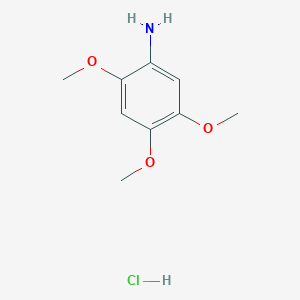
![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
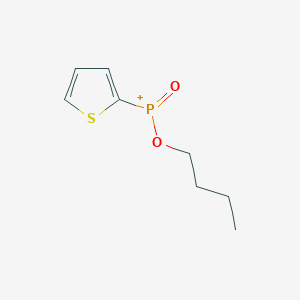
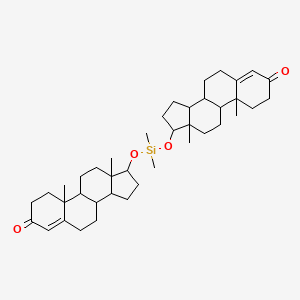
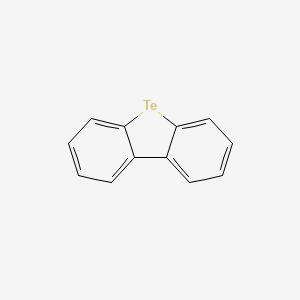
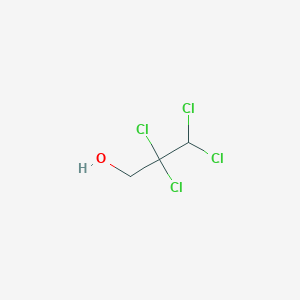
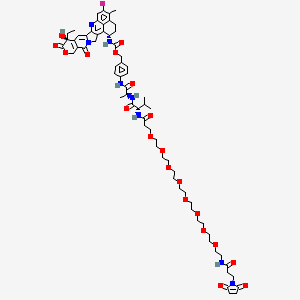
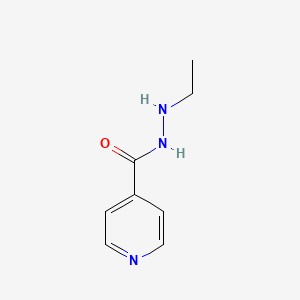
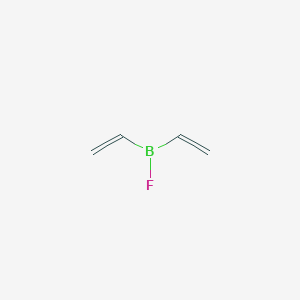
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

